molecular formula C15H15FN2O B11948467 1-(4-Ethylphenyl)-3-(2-fluorophenyl)urea

1-(4-Ethylphenyl)-3-(2-fluorophenyl)urea

Cat. No.: B11948467
M. Wt: 258.29 g/mol
InChI Key: PSVNJUUMVZDXBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethylphenyl)-3-(2-fluorophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethyl group attached to a phenyl ring and a fluorine atom attached to another phenyl ring, both connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-3-(2-fluorophenyl)urea typically involves the reaction of 4-ethylphenyl isocyanate with 2-fluoroaniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas with different functional groups.

Scientific Research Applications

1-(4-Ethylphenyl)-3-(2-fluorophenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-3-(2-fluorophenyl)urea
  • 1-(4-Ethylphenyl)-3-(2-chlorophenyl)urea
  • 1-(4-Ethylphenyl)-3-(2-bromophenyl)urea

Uniqueness

1-(4-Ethylphenyl)-3-(2-fluorophenyl)urea is unique due to the presence of both an ethyl group and a fluorine atom, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C15H15FN2O

Molecular Weight

258.29 g/mol

IUPAC Name

1-(4-ethylphenyl)-3-(2-fluorophenyl)urea

InChI

InChI=1S/C15H15FN2O/c1-2-11-7-9-12(10-8-11)17-15(19)18-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H2,17,18,19)

InChI Key

PSVNJUUMVZDXBK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.